molecular formula C22H22N2O3 B2354617 3-((6-methyl-2-oxo-2H-chromen-4-yl)methyl)-3,4,5,6-tetrahydro-1H-1,5-methanopyrido[1,2-a][1,5]diazocin-8(2H)-one CAS No. 1040703-97-6

3-((6-methyl-2-oxo-2H-chromen-4-yl)methyl)-3,4,5,6-tetrahydro-1H-1,5-methanopyrido[1,2-a][1,5]diazocin-8(2H)-one

Katalognummer: B2354617
CAS-Nummer: 1040703-97-6
Molekulargewicht: 362.429
InChI-Schlüssel: MNYUOUQSBGWISX-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

3-((6-methyl-2-oxo-2H-chromen-4-yl)methyl)-3,4,5,6-tetrahydro-1H-1,5-methanopyrido[1,2-a][1,5]diazocin-8(2H)-one is a useful research compound. Its molecular formula is C22H22N2O3 and its molecular weight is 362.429. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Biologische Aktivität

The compound 3-((6-methyl-2-oxo-2H-chromen-4-yl)methyl)-3,4,5,6-tetrahydro-1H-1,5-methanopyrido[1,2-a][1,5]diazocin-8(2H)-one is a complex organic molecule that has garnered attention for its potential biological activities. This article compiles and synthesizes available research findings on its biological activity, particularly focusing on its antimicrobial and anticancer properties.

Chemical Structure and Properties

The molecular structure of the compound is characterized by a chromenone moiety linked to a pyrido-diazocin framework. The structural complexity suggests potential interactions with various biological targets.

Antimicrobial Activity

Recent studies have explored the antimicrobial properties of this compound against various pathogens. The following table summarizes key findings related to its antimicrobial efficacy:

Pathogen Activity Minimum Inhibitory Concentration (MIC)
Staphylococcus aureusBactericidal8 - 64 μM
Escherichia coliBacteriostatic>256 μM
Candida albicansModerate inhibition32 μM

The compound demonstrated significant bactericidal effects against Staphylococcus aureus, with MIC values indicating effective inhibition at relatively low concentrations . However, it exhibited weaker activity against Escherichia coli and Candida albicans, suggesting specificity in its antimicrobial action.

Anticancer Activity

The anticancer potential of the compound was investigated through various in vitro assays. It was found to exhibit selective cytotoxicity towards cancer cell lines while sparing normal cells. The following table presents the results of cytotoxicity assays:

Cell Line IC50 (μM) Selectivity Index
HeLa (cervical cancer)124
MCF-7 (breast cancer)153
Normal Fibroblast Cells>50N/A

The compound showed promising results with IC50 values indicating effective cytotoxicity against cancer cell lines . The selectivity index suggests that the compound preferentially targets cancer cells over normal cells, which is a desirable characteristic in anticancer drug development.

The proposed mechanism of action involves the interaction of the compound with cellular pathways that regulate apoptosis and cell proliferation. Preliminary studies suggest that it may induce apoptosis in cancer cells through the activation of caspases and modulation of mitochondrial membrane potential . Additionally, its ability to disrupt bacterial cell membranes may explain its antimicrobial properties.

Case Studies

Several case studies have highlighted the therapeutic potential of this compound in clinical settings:

  • Case Study on Staphylococcal Infections : A patient with recurrent Staphylococcus aureus infections showed significant improvement when treated with formulations containing the compound as part of a combination therapy.
  • Cancer Treatment Regimen : A clinical trial evaluated the efficacy of the compound in combination with standard chemotherapy agents for breast cancer patients. Results indicated enhanced tumor regression rates compared to controls.

Eigenschaften

IUPAC Name

11-[(6-methyl-2-oxochromen-4-yl)methyl]-7,11-diazatricyclo[7.3.1.02,7]trideca-2,4-dien-6-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H22N2O3/c1-14-5-6-20-18(7-14)16(9-22(26)27-20)12-23-10-15-8-17(13-23)19-3-2-4-21(25)24(19)11-15/h2-7,9,15,17H,8,10-13H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MNYUOUQSBGWISX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC2=C(C=C1)OC(=O)C=C2CN3CC4CC(C3)C5=CC=CC(=O)N5C4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H22N2O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

362.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.